![molecular formula C23H20N2O2 B14262999 2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one CAS No. 139722-89-7](/img/structure/B14262999.png)
2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyloxy methyl group and a m-tolyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyloxy Methyl Group: The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base such as sodium hydride or potassium carbonate.
Attachment of the m-Tolyl Group: The m-tolyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using m-tolylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Benzyl chloride with sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding, thereby inhibiting the enzyme’s activity. If it acts as a receptor modulator, it may bind to a specific receptor and either activate or inhibit its signaling pathways. The molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-((benzyloxy)methyl)-3-(m-tolyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-((benzyloxy)methyl)-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a m-tolyl group.
2-((benzyloxy)methyl)-3-(p-tolyl)quinazolin-4(3H)-one: Similar structure but with a p-tolyl group instead of a m-tolyl group.
2-((benzyloxy)methyl)-3-(o-tolyl)quinazolin-4(3H)-one: Similar structure but with a o-tolyl group instead of a m-tolyl group.
Propriétés
Numéro CAS |
139722-89-7 |
|---|---|
Formule moléculaire |
C23H20N2O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-2-(phenylmethoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c1-17-8-7-11-19(14-17)25-22(16-27-15-18-9-3-2-4-10-18)24-21-13-6-5-12-20(21)23(25)26/h2-14H,15-16H2,1H3 |
Clé InChI |
KCMNKOOWMMYGOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)COCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


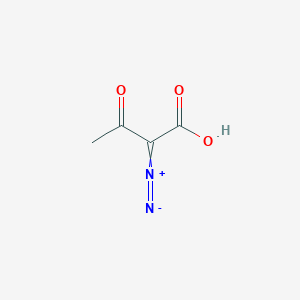

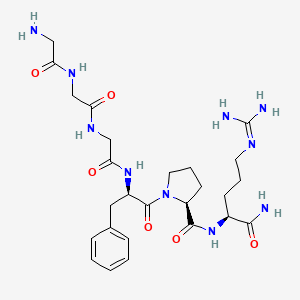
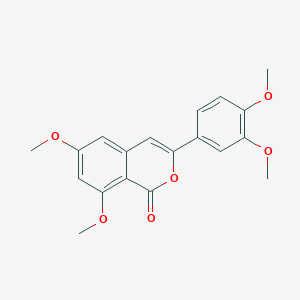
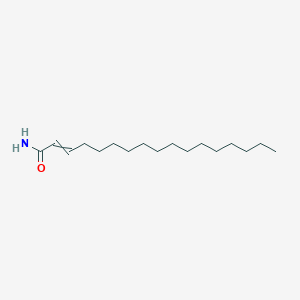
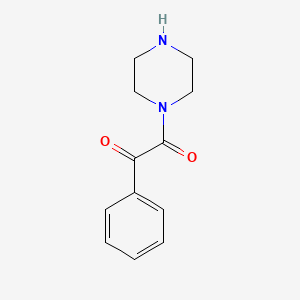

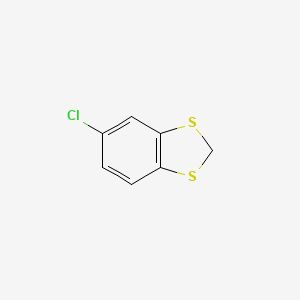
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)

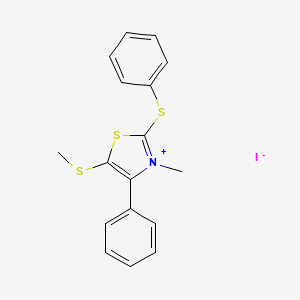

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
